3-((1-methyl-1H-imidazol-2-yl)thio)piperidine hydrochloride
Description
3-((1-Methyl-1H-imidazol-2-yl)thio)piperidine hydrochloride is a piperidine derivative featuring a thioether-linked 1-methylimidazole substituent. Its molecular structure comprises a six-membered piperidine ring bonded via a sulfur atom to the 2-position of a 1-methylimidazole moiety, with the hydrochloride salt enhancing solubility and stability.
Properties
Molecular Formula |
C9H16ClN3S |
|---|---|
Molecular Weight |
233.76 g/mol |
IUPAC Name |
3-(1-methylimidazol-2-yl)sulfanylpiperidine;hydrochloride |
InChI |
InChI=1S/C9H15N3S.ClH/c1-12-6-5-11-9(12)13-8-3-2-4-10-7-8;/h5-6,8,10H,2-4,7H2,1H3;1H |
InChI Key |
VDNYJOCMIHXBGW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1SC2CCCNC2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((1-methyl-1H-imidazol-2-yl)thio)piperidine hydrochloride typically involves the following steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Thioether Linkage Formation: The thioether linkage is formed by reacting the imidazole derivative with a suitable thiol compound under basic conditions.
Piperidine Ring Introduction:
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods are designed to be atom-economical, highly selective, and environmentally benign .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the piperidine ring, leading to various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole or piperidine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study enzyme interactions and receptor binding due to its imidazole moiety, which is known to interact with various biological targets .
Medicine: Potential medicinal applications include its use as an intermediate in the synthesis of drugs with antibacterial, antifungal, or anticancer properties .
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced conductivity .
Mechanism of Action
The mechanism of action of 3-((1-methyl-1H-imidazol-2-yl)thio)piperidine hydrochloride involves its interaction with molecular targets through the imidazole moiety. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing various biochemical pathways . The thioether linkage and piperidine ring further modulate its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogs with Piperidine Backbones
Key Observations :
- Substituent Effects: The thioether-linked imidazole in the target compound contrasts with fluorophenyl or ethyl-imidazole groups in analogs.
- Bioactivity Clues : Fluorophenyl-piperidine derivatives are often explored for serotonin or dopamine receptor interactions, while imidazole-containing analogs (e.g., 2-[2-(1H-imidazol-1-yl)ethyl]piperidine diHCl ) may target histaminergic pathways .
Imidazole-Containing Derivatives
Key Observations :
- Polarity and Solubility: The target compound’s thioether group offers moderate polarity, whereas the carboxylic acid derivative (3-(1-methyl-1H-imidazol-2-yl)propanoic acid HCl) is more water-soluble, favoring oral bioavailability .
- Functional Group Diversity: The methanone-linked aminophenyl analog may exhibit stronger receptor binding due to its planar aromatic system and hydrogen-bonding capacity .
Biological Activity
3-((1-methyl-1H-imidazol-2-yl)thio)piperidine hydrochloride is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a piperidine ring linked to a thioether moiety, which enhances its reactivity and biological interactions. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.
The molecular formula of this compound is with a molecular weight of 233.76 g/mol. The compound's structure includes an imidazole ring known for its ability to interact with various biological targets, making it a significant candidate for pharmacological studies.
| Property | Value |
|---|---|
| Molecular Formula | C9H16ClN3S |
| Molecular Weight | 233.76 g/mol |
| IUPAC Name | 3-(1-methylimidazol-2-yl)sulfanylpiperidine; hydrochloride |
| InChI | InChI=1S/C9H15N3S.ClH/c1-12-6-5-11-9(12)13-8-3-2-4-10-7-8;/h5-6,8,10H,2-4,7H2,1H |
| InChI Key | VDNYJOCMIHXBGW-UHFFFAOYSA-N |
The biological activity of this compound is largely attributed to the imidazole moiety, which can coordinate with metal ions and form hydrogen bonds with proteins and nucleic acids. This interaction facilitates various biochemical pathways, including enzyme inhibition and receptor binding.
Antimicrobial Activity
Research indicates that compounds containing imidazole and piperidine structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate activity against various bacterial strains.
Case Study: Antibacterial Activity
In vitro tests have reported that imidazole derivatives exhibit minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli . The presence of the thioether group in this compound may enhance its antimicrobial efficacy compared to other similar structures.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in pathogenic processes. For example, it has shown promise as an inhibitor of Trypanosoma brucei methionyl-tRNA synthetase, which is crucial for the survival of the parasite causing human African trypanosomiasis .
Table: Enzyme Inhibition Efficacy
| Compound | Target Enzyme | EC50 (nM) |
|---|---|---|
| 3-(1-methylimidazol-2-yl)sulfanylpiperidine | TbMetRS | 39 |
| Other derivatives | Various | 22 |
Research Findings
Recent studies have focused on optimizing the structure of imidazole-containing compounds to improve their biological activity. A structure-guided design approach has led to the identification of new lead compounds that exhibit low toxicity while maintaining potent inhibitory effects against target enzymes .
Potential Applications
The unique structural features of this compound suggest several potential applications:
- Antimicrobial Agents: Development of new antibiotics targeting resistant strains.
- Antiparasitic Drugs: As a lead compound for treatments against parasitic infections.
- Pharmaceutical Intermediates: Utilized in synthesizing more complex molecules with therapeutic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
